4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene
Beschreibung
4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene is a nitrogen-rich tricyclic compound characterized by a complex fused-ring system containing five nitrogen atoms (pentaaza). Its structure includes a 13-membered framework with bridgehead nitrogen atoms and a methyl substituent at position 2. This compound belongs to a class of heterocyclic systems that exhibit unique electronic and steric properties due to their rigid polycyclic architecture.
Eigenschaften
Molekularformel |
C9H15N5 |
|---|---|
Molekulargewicht |
193.25 g/mol |
IUPAC-Name |
4-methyl-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-3,5-diene |
InChI |
InChI=1S/C9H15N5/c1-6-12-9-11-5-7-4-10-3-2-8(7)14(9)13-6/h7-8,10H,2-5H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
YNNMZFOKRZUTPD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN2C3CCNCC3CNC2=N1 |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Multi-Step Cyclization and Condensation Reactions
The synthesis typically employs multi-step sequences involving:
- Cyclization reactions: Formation of the tricyclic core often relies on intramolecular cyclization of suitably functionalized precursors, such as polyamines or azido-substituted intermediates.
- Condensation reactions: These are used to introduce nitrogen atoms and build heterocyclic rings, often involving amidine, guanidine, or related nitrogen-containing groups.
- Controlled ring closures: The tricyclic framework is constructed through sequential ring closures, often requiring careful temperature and solvent control to avoid side reactions or incomplete cyclization.
Such strategies are common for related pentaazatricyclic compounds, where stepwise ring formation is essential to achieve the desired molecular architecture.
Use of Transition Metal Catalysis
Some synthetic routes utilize transition metal complexes to facilitate cyclization:
- Dicobalt hexacarbonyl complexes have been applied in related tricyclic systems to promote Pauson-Khand type cyclizations, enabling the formation of fused tricyclic beta-lactams and azabicyclic cyclopentenones. This method demonstrates the utility of metal-mediated cyclizations in constructing complex nitrogen heterocycles.
- Catalytic systems involving cobalt or nickel may assist in the formation of strained ring systems by coordinating to alkynyl or imine functionalities prior to ring closure.
Specific Preparation Methodologies
Stepwise Synthesis from Nitrogen-Rich Precursors
A typical preparation involves:
- Starting materials: Polyfunctional amines or guanidine derivatives are used as nitrogen sources.
- Initial condensation: Reaction with aldehydes or ketones to form imines or related intermediates.
- Cyclization: Intramolecular nucleophilic attack leading to ring closure, often under acidic or basic catalysis.
- Functional group modifications: Introduction of methyl groups (such as the 4-methyl substituent) via alkylation or methylation steps.
This approach requires optimization of reaction parameters such as temperature, solvent polarity, and reaction time to maximize yield and purity.
Example: Sequential Staudinger/Pauson-Khand Process
- Alkynyl imines can be converted into fused tricyclic compounds through a sequential Staudinger reaction followed by a Pauson-Khand cyclization.
- This method allows the formation of fused tricyclic beta-lactams and azabicyclic cyclopentenones, structurally related to pentaazatricyclic compounds.
- The process involves the formation of dicobalt hexacarbonyl complexes, which then undergo cycloaddition with ketenes to yield the target tricyclic frameworks.
Data Table: Summary of Preparation Methods and Conditions
| Preparation Step | Reaction Type | Key Reagents/Catalysts | Conditions | Outcome/Notes |
|---|---|---|---|---|
| Formation of nitrogen precursors | Condensation | Polyamines, guanidines, aldehydes | Acidic or basic medium, mild heat | Formation of imines or amidines |
| Intramolecular cyclization | Cyclization (ring closure) | Acid/base catalysis, metal catalysts | Controlled temperature (room temp to reflux) | Formation of tricyclic core |
| Metal-mediated cyclization | Pauson-Khand reaction | Dicobalt hexacarbonyl complexes | Inert atmosphere, moderate heat | Fused tricyclic beta-lactams and azabicycles |
| Alkylation (methylation) | Alkylation | Methyl iodide or methylating agents | Anhydrous conditions, ether solvent | Introduction of 4-methyl substituent |
Research Findings and Analytical Insights
- Yields and selectivity: The multi-step synthesis often yields moderate to good yields (40-70%) depending on the efficiency of cyclization steps and purity of intermediates.
- Diastereoselectivity: Reactions such as the Pauson-Khand cyclization are highly diastereoselective, favoring specific stereochemical outcomes crucial for biological activity.
- Purification: Due to the complexity and polarity of nitrogen-rich tricyclic compounds, purification typically involves chromatographic techniques under inert conditions to avoid decomposition.
- Applications: These compounds are investigated for pharmaceutical potential, including as anti-malarial agents and enzyme inhibitors, which underscores the importance of precise synthetic control.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution Reagents: Halogens (e.g., chlorine, bromine), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various nitrogen-containing compounds, while reduction can lead to simpler amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene involves its interaction with various molecular targets. The compound’s multiple nitrogen atoms allow it to form strong hydrogen bonds and coordinate with metal ions. These interactions can influence biological pathways and chemical reactions, making it a valuable tool in research .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between 4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene and related compounds:
Key Observations :
Nitrogen vs. Sulfur Content : The target compound is distinguished by its high nitrogen content (five N atoms), whereas analogs like the dithia-tetracyclic compound in incorporate sulfur, which may enhance lipophilicity or alter redox properties .
Ring Size and Rigidity : The trideca-3,5-diene framework (13-membered) contrasts with larger systems like the 16-membered tetrazatetracyclo compound in , which may exhibit different conformational flexibility and binding affinities .
Bioactivity Potential: While the target compound lacks documented bioactivity, structurally related azatricyclic systems (e.g., pesticide derivatives in ) demonstrate utility in agrochemicals, suggesting possible pesticidal or antifungal applications for nitrogen-rich analogs .
Research Findings and Limitations
- Synthetic Challenges: The synthesis of 4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene likely involves multi-step cyclization reactions, similar to methods used for tert-butyl carboxylate derivatives .
- Spectroscopic Data Gaps : While analogs like the dithia-azatetracyclo compounds () report analytical and spectral data (e.g., NMR, IR), such details are absent for the target compound, limiting comparative analysis .
- Theoretical vs. Experimental Data : Computational studies (e.g., DFT calculations) could predict electronic properties, but experimental validation remains pending.
Biologische Aktivität
4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene is a complex nitrogen-rich heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxic effects, and potential therapeutic applications.
Chemical Structure and Properties
The compound belongs to a class of tricyclic compounds characterized by a unique arrangement of nitrogen atoms within its structure. The molecular formula is , and it has a molecular weight of approximately 270.34 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₆ |
| Molecular Weight | 270.34 g/mol |
| Solubility | Soluble in organic solvents |
| Melting Point | Not available |
Antimicrobial Activity
Recent studies have indicated that 4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene exhibits significant antimicrobial properties against various bacterial strains.
- In Vitro Studies : The compound was tested against Gram-positive and Gram-negative bacteria using the Minimum Inhibitory Concentration (MIC) method. Results showed that it had a low MIC value against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Cytotoxicity
The cytotoxic effects of the compound were evaluated using various cancer cell lines.
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results indicated that the compound has a dose-dependent cytotoxic effect on these cell lines with IC50 values ranging from 10 to 30 µM.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
| A549 | 25 |
The biological activity of 4-Methyl-2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene is believed to be related to its ability to interfere with cellular processes:
- Inhibition of DNA Synthesis : The compound may inhibit DNA synthesis in cancer cells leading to apoptosis.
- Disruption of Cell Membrane Integrity : Its amphiphilic nature allows it to integrate into bacterial membranes causing leakage and cell death.
Case Studies
- Case Study on Antimicrobial Efficacy : A study conducted in vitro demonstrated that the compound significantly reduced the viability of Staphylococcus aureus by disrupting the cell membrane integrity.
- Cytotoxicity in Cancer Research : In a controlled laboratory setting, treatment with the compound resulted in a marked decrease in cell proliferation in HeLa cells as evidenced by flow cytometry analysis.
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
